molecular formula C12H15ClO2 B1393896 2-(4-Isopropylphenoxy)propanoyl chloride CAS No. 1160257-32-8

2-(4-Isopropylphenoxy)propanoyl chloride

Cat. No.: B1393896
CAS No.: 1160257-32-8
M. Wt: 226.7 g/mol
InChI Key: MYALTZDEXDDCTL-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)propanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a propanoyl chloride group attached to a phenoxy ring substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)propanoyl chloride typically involves the reaction of 4-isopropylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-Isopropylphenol+Propanoyl chloride2-(4-Isopropylphenoxy)propanoyl chloride\text{4-Isopropylphenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} 4-Isopropylphenol+Propanoyl chloride→2-(4-Isopropylphenoxy)propanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane.

    Hydrolysis: This reaction is usually performed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 2-(4-Isopropylphenoxy)propanoic acid.

    Reduction: Formation of 2-(4-Isopropylphenoxy)propanol.

Scientific Research Applications

Scientific Research Applications

2-(4-Isopropylphenoxy)propanoyl chloride serves as a significant reagent in several scientific domains:

Organic Chemistry

  • Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various derivatives through nucleophilic substitution reactions.
  • Reactivity: The carbonyl group in acyl chlorides like this compound readily undergoes nucleophilic attacks, making it valuable for creating new chemical entities.

Biological Research

  • Proteomics Research: This compound is employed in proteomics to study protein interactions and modifications. Its ability to react with biological nucleophiles allows researchers to investigate pathways influencing enzyme activity and protein function.
  • Herbicidal Properties: As a phenoxy herbicide derivative, it disrupts biochemical pathways in plants, inhibiting growth by interfering with hormone synthesis critical for plant development.

Pharmaceutical Applications

  • Precursor for Drug Development: It serves as a precursor in synthesizing pharmaceutical compounds, particularly in developing drugs targeting specific biological pathways.

Case Studies

  • Herbicidal Activity:
    Research has demonstrated the effectiveness of this compound as a herbicide. Studies show that it inhibits the growth of certain plant species by disrupting hormone synthesis pathways essential for growth and development.
  • Proteomic Interactions:
    In proteomics research, this compound has been utilized to elucidate the interaction mechanisms between proteins and small molecules. By modifying proteins with this acyl chloride, researchers can study changes in protein function and stability, providing insights into disease mechanisms.
  • Synthesis of Pharmaceutical Intermediates:
    A notable application includes its use as a precursor for synthesizing antihypertensive agents. The compound's reactivity allows for the introduction of functional groups necessary for biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)propanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)propanoyl chloride
  • 2-(4-Ethylphenoxy)propanoyl chloride
  • 2-(4-Tert-butylphenoxy)propanoyl chloride

Uniqueness

2-(4-Isopropylphenoxy)propanoyl chloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(4-Isopropylphenoxy)propanoyl chloride, with the chemical formula C12H15ClO2 and CAS number 1160257-32-8, is a compound that has garnered attention in various biological and chemical research fields. Its unique structure allows it to interact with biological molecules, potentially leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
CAS Number 1160257-32-8

Reactivity

The compound is known for its reactivity with various biological molecules, which can lead to diverse biological effects. It can participate in substitution reactions due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The acyl chloride group can facilitate nucleophilic attack by amino acids in proteins, leading to modifications that can alter protein function.

Interaction Studies

Research indicates that this compound may affect cellular signaling pathways by modifying proteins involved in critical processes such as cell proliferation and apoptosis. For instance, studies have shown that acyl chlorides can inhibit certain kinases, thereby impacting downstream signaling events.

Case Studies

  • Enzyme Inhibition : A study investigated the effects of this compound on a specific kinase involved in cancer cell proliferation. The compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in oncology.
  • Protein Modification : Another research focused on the interaction of this compound with various proteins. The results indicated that it could modify key residues in enzymes, leading to altered enzymatic activity and potential therapeutic benefits .
  • Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies revealed that while the compound exhibits biological activity, it also requires careful handling due to its reactive nature.

Synthetic Chemistry

Due to its reactivity, this compound serves as a crucial building block in synthetic organic chemistry. It is utilized for synthesizing more complex molecules that may have pharmaceutical applications.

Proteomics

In proteomics research, this compound is employed as a specialty reagent for labeling proteins. Its ability to form covalent bonds with amino acid side chains allows researchers to track protein interactions and modifications .

Summary of Findings

The biological activity of this compound highlights its potential as a valuable tool in both synthetic and biological research. Its mechanisms of action involve interactions with enzymes and proteins that can lead to significant changes in cellular processes.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYALTZDEXDDCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247983
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-32-8
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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